5-Amino-N-carbamoyl-2-(3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-5-yl)pentanethioamidedihydrobromide
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Overview
Description
5-Amino-N-carbamoyl-2-(3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthen]-5-yl)pentanethioamidedihydrobromide is a complex organic compound known for its unique structural properties and significant applications in various scientific fields. This compound is characterized by its spiro structure, which contributes to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-N-carbamoyl-2-(3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthen]-5-yl)pentanethioamidedihydrobromide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2,4-dinitrobenzoylamide with nitrosobenzene, followed by reduction and cyclization reactions . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This often involves the use of continuous flow reactors and automated systems to maintain precise control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
5-Amino-N-carbamoyl-2-(3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthen]-5-yl)pentanethioamidedihydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
The reactions often require specific reagents and conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
5-Amino-N-carbamoyl-2-(3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthen]-5-yl)pentanethioamidedihydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in analytical chemistry for detecting various substances.
Biology: Employed in biological assays to study protein interactions and enzyme activities.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The compound exerts its effects through its ability to interact with specific molecular targets. Its spiro structure allows it to bind to proteins and enzymes, altering their activity. The pathways involved often include signal transduction mechanisms that lead to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
Fluoresceinamine: Known for its strong fluorescence properties.
Rhodamine B: Another fluorescent dye with applications in biological staining.
Eosin Y: Used in histology for staining tissues.
Uniqueness
What sets 5-Amino-N-carbamoyl-2-(3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthen]-5-yl)pentanethioamidedihydrobromide apart is its unique spiro structure, which provides enhanced stability and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C26H25Br2N3O6S |
---|---|
Molecular Weight |
667.4 g/mol |
IUPAC Name |
[5-amino-2-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)pentanethioyl]urea;dihydrobromide |
InChI |
InChI=1S/C26H23N3O6S.2BrH/c27-9-1-2-16(23(36)29-25(28)33)13-3-6-18-17(10-13)24(32)35-26(18)19-7-4-14(30)11-21(19)34-22-12-15(31)5-8-20(22)26;;/h3-8,10-12,16,30-31H,1-2,9,27H2,(H3,28,29,33,36);2*1H |
InChI Key |
IOUWEYTXBCGNRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(CCCN)C(=S)NC(=O)N)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O.Br.Br |
Origin of Product |
United States |
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